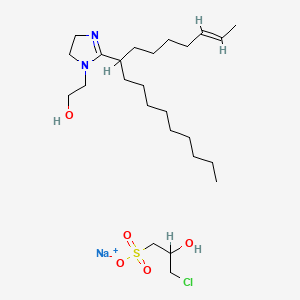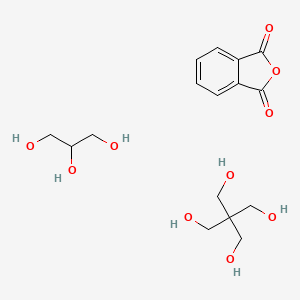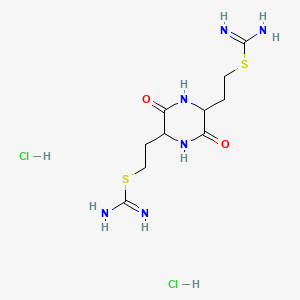
3,6-Bis-(2-guanylthioethyl)-2,5-diketopiperazine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[5-(2-Carbamimidoylsulfanylethyl)-3,6-dioxopiperazin-2-yl]ethylcarbamimidothioate dihydrochloride is a complex organic compound with potential applications in various scientific fields
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2-Carbamimidoylsulfanylethyl)-3,6-dioxopiperazin-2-yl]ethylcarbamimidothioate dihydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the piperazine ring, introduction of the carbamimidoyl and thioate groups, and subsequent purification to obtain the dihydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and scalability, with considerations for cost-effectiveness and environmental impact. Advanced purification techniques, such as crystallization and chromatography, are employed to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
2-[5-(2-Carbamimidoylsulfanylethyl)-3,6-dioxopiperazin-2-yl]ethylcarbamimidothioate dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups to their corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions are carefully controlled to achieve the desired transformations while minimizing side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学的研究の応用
2-[5-(2-Carbamimidoylsulfanylethyl)-3,6-dioxopiperazin-2-yl]ethylcarbamimidothioate dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-[5-(2-Carbamimidoylsulfanylethyl)-3,6-dioxopiperazin-2-yl]ethylcarbamimidothioate dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
類似化合物との比較
Similar Compounds
- 2-Carbamoyl-1-methyl-3-[2-(5-methylimidazol-4-yl-methylthio)ethyl]guanidine dihydrochloride
- Other piperazine derivatives with carbamimidoyl and thioate groups
Uniqueness
What sets 2-[5-(2-Carbamimidoylsulfanylethyl)-3,6-dioxopiperazin-2-yl]ethylcarbamimidothioate dihydrochloride apart from similar compounds is its specific combination of functional groups and structural features
特性
CAS番号 |
6965-23-7 |
|---|---|
分子式 |
C10H20Cl2N6O2S2 |
分子量 |
391.3 g/mol |
IUPAC名 |
2-[5-(2-carbamimidoylsulfanylethyl)-3,6-dioxopiperazin-2-yl]ethyl carbamimidothioate;dihydrochloride |
InChI |
InChI=1S/C10H18N6O2S2.2ClH/c11-9(12)19-3-1-5-7(17)16-6(8(18)15-5)2-4-20-10(13)14;;/h5-6H,1-4H2,(H3,11,12)(H3,13,14)(H,15,18)(H,16,17);2*1H |
InChIキー |
XDAYOVQBWYUQAT-UHFFFAOYSA-N |
正規SMILES |
C(CSC(=N)N)C1C(=O)NC(C(=O)N1)CCSC(=N)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


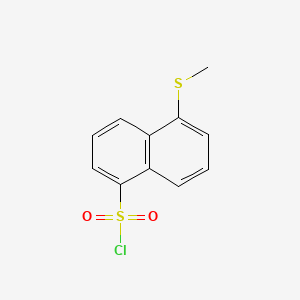

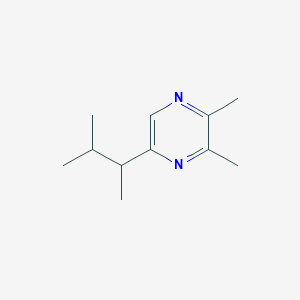
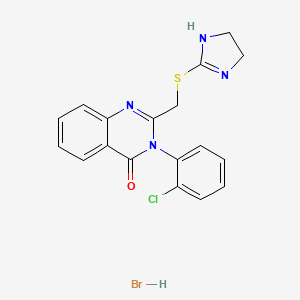
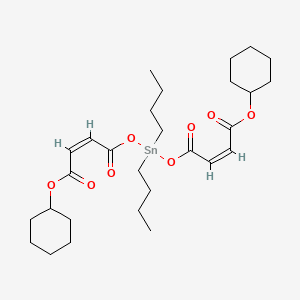
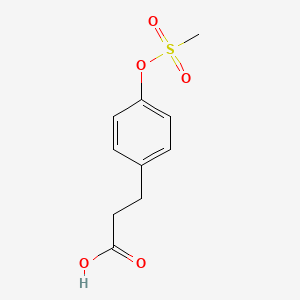
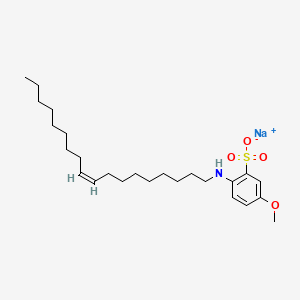
![2-[2-(Dimethylamino)ethoxy]-1-(4-methylthiophen-2-yl)ethanol](/img/structure/B13767545.png)
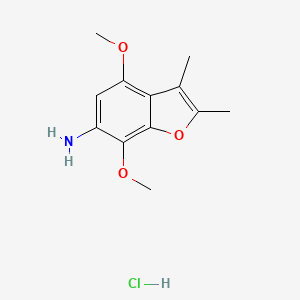
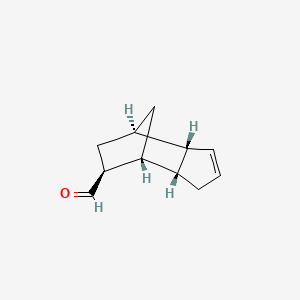
![1-[(2-Piperazin-1-ylethyl)amino]propan-2-OL](/img/structure/B13767576.png)
![2-Naphthalenecarboxamide, N-[4-[4-(1,1-dimethylethyl)phenoxy]phenyl]-1-hydroxy-4-(phenylazo)-](/img/structure/B13767579.png)
